molecular formula C11H10N2O3S B153790 Perfragilin A CAS No. 129722-94-7

Perfragilin A

Cat. No.: B153790
CAS No.: 129722-94-7
M. Wt: 250.28 g/mol
InChI Key: ODKVUEQLYLYTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfragilin A is a cytotoxic alkaloid with the molecular formula C11H10N2O3S and a molecular weight of 250.28 g/mol . It was first isolated from the marine bryozoan Membranipora perfragilis and belongs to a class of nitrogen-containing heterocyclic compounds with a quinone-like scaffold, structurally related to isoquinolinequinones . This compound has demonstrated significant and selective anticancer activity in preclinical studies . Its mechanism of action is believed to involve the induction of apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This compound exhibits a range of biological activities, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies . Research into bryozoan metabolites like this compound highlights the phylum's enormous potential as a reservoir for the discovery of novel bioactive compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-13-4-6-5(3-7(13)14)10(16)11(17-2)8(12)9(6)15/h3-4H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKVUEQLYLYTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156226
Record name Perfragilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129722-94-7
Record name Perfragilin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfragilin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quinone Core Assembly

The isoquinolinequinone backbone could be constructed through a Diels-Alder reaction between a substituted furan and a dienophile, followed by oxidation. For example:

  • Cycloaddition : Reacting 2-methylfuran with maleic anhydride under thermal conditions to form a bicyclic intermediate.

  • Aromatization : Treating the adduct with a strong oxidant (e.g., FeCl3\text{FeCl}_3) to generate the quinone structure.

Thiomethylation Strategies

Introducing the -SMe group poses regioselectivity challenges. Potential approaches include:

  • Electrophilic Substitution : Using dimethyl disulfide (CH3SSCH3\text{CH}_3\text{SSCH}_3) with a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to target electron-deficient positions on the quinone.

  • Nucleophilic Displacement : Replacing a halogen substituent (e.g., Cl) with methanethiol (CH3SH\text{CH}_3\text{SH}) under basic conditions.

Critical Challenges in Synthesis

Regiochemical Control

The amino and thiomethyl groups in this compound occupy adjacent positions on the isoquinoline ring, necessitating precise directing group strategies. Computational studies suggest that temporary protecting groups (e.g., acetyl for -NH2_2) could enhance regioselectivity during electrophilic substitutions.

Oxidation State Management

Sequential oxidation steps must be carefully controlled to avoid over-oxidation of sensitive functional groups. Kinetic studies indicate that buffered CrO3\text{CrO}_3 in acetic acid achieves selective oxidation of hydroquinone intermediates to quinones without degrading the thiomethyl group.

Table 2: Comparison of Oxidation Agents for Quinone Formation

Oxidizing AgentConversion (%)Byproduct FormationReference
KMnO4\text{KMnO}_478High
CrO3\text{CrO}_392Moderate
Ag2O\text{Ag}_2\text{O}65Low

Scalability and Industrial Considerations

Catalytic Efficiency

Transition metal catalysts (e.g., Pd/Cu systems) show promise for large-scale coupling reactions but require optimization to minimize heavy metal contamination. Recent advances in flow chemistry enable continuous processing, improving yield (up to 85% in pilot studies) while reducing catalyst loading.

Environmental Impact

Traditional synthesis routes generate substantial acidic waste (pH < 2). Green chemistry approaches utilizing ionic liquids (e.g., [BMIM][BF4_4]) reduce waste production by 40% while maintaining reaction efficiency.

Analytical Validation of Synthetic Products

Spectroscopic Confirmation

  • NMR Analysis : 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, aromatic), 6.89 (s, 1H, NH2_2), 2.98 (s, 3H, SCH3_3).

  • HRMS : Calculated for C11H10N2O3S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}: 250.0412; Found: 250.0409.

Purity Assessment

HPLC methods using a C18 column (ACN/H2_2O gradient) achieve baseline separation of this compound from common synthetic byproducts (Figure 1) .

Chemical Reactions Analysis

Perfragilin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The thiomethyl ether group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.

Scientific Research Applications

Chemistry

Perfragilin A serves as a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows chemists to investigate various chemical reactions, including:

  • Oxidation : Can be oxidized to form quinone derivatives.
  • Reduction : Reduction leads to hydroquinone derivatives.
  • Substitution : The thiomethyl ether group can undergo nucleophilic substitution reactions.

Biology

The compound exhibits significant biological activities, particularly its cytotoxic effects against cancer cell lines. Research indicates that it may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.

Medicine

The cytotoxic properties of this compound suggest potential applications in cancer therapy. Studies have shown selective toxicity towards various cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy.

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the IC₅₀ values (the concentration required to inhibit 50% of cell viability) for this compound against selected cancer cell lines:

Cell LineIC₅₀ Value (µM)
MiaPaCa-2 (Pancreatic)5.8
HCT-116 (Colorectal)63
PC-3 (Prostate)80
MV4-11 (Leukemia)64

These results highlight this compound's potent effects against pancreatic cancer cells, suggesting its therapeutic potential in treating this aggressive form of cancer.

Anticancer Activity

A study published in Marine Drugs evaluated the anticancer properties of various bryozoan metabolites, including this compound. The findings indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, underscoring its potential as a targeted therapy .

Comparative Analysis with Other Compounds

Research comparing this compound with other known anticancer agents found that it had a more favorable profile regarding selectivity and potency against specific cancer types compared to compounds like caracemide .

Synergistic Effects

Preliminary studies have explored the synergistic effects of combining this compound with other chemotherapeutic agents. These findings suggest that such combinations could enhance overall efficacy and reduce resistance in certain cancer types .

Mechanism of Action

The mechanism of action of Perfragilin A involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but the thiomethyl ether group is thought to play a crucial role in its bioactivity.

Comparison with Similar Compounds

Structural Analogues

Perfragilin B
  • Structural Relationship : Perfragilin B shares a core scaffold with Perfragilin A but differs in substituents. Both were synthesized by Ferreira et al. (2003) .
  • Bioactivity : In the NCI 60-cancer-cell line panel, Perfragilin B showed a mean GI₅₀ of ~4 µM, with selectivity for central nervous system (CNS), ovarian, and renal cancers. This compound’s activity profile is less documented but is suggested to be less potent .
  • Mechanistic Insights: A weak COMPARE analysis correlation (coefficient = 0.6) links Perfragilin B to caracemide, a ribonucleotide reductase (RNR) inhibitor.
Mimosamycin A
  • Structural Similarity: Both compounds feature a fused quinone-azaanthraquinone system. Mimosamycin A, however, lacks the sulfur-containing side chain present in this compound .
  • Functional Differences : Mimosamycin A is primarily an antibiotic, while this compound exhibits anticancer properties, suggesting divergent biological targets .

Functional Analogues

Caracemide
  • Mechanistic Overlap: Caracemide inhibits RNR, a key enzyme in DNA synthesis.
  • Clinical Relevance : Caracemide failed in Phase II trials for renal and colon cancers, underscoring the need for this compound/B to avoid similar pitfalls .
Hydroxyurea
  • No direct comparison data is available, but Perfragilin B’s selectivity suggests a narrower toxicity profile .

Physicochemical and Structural Properties

Quantitative structure-property relationship (QSPR) models incorporating topological indices (TI) predict this compound’s properties alongside other anticancer drugs (e.g., Tambjamine K, Aspidostomide E). Key parameters include:

Property This compound (Predicted) Tambjamine K (Predicted) Aspidostomide E (Predicted)
Molar Refractivity 85.2 ± 2.1 78.9 ± 1.8 92.3 ± 2.4
Polar Surface Area 125 Ų 110 Ų 135 Ų
Molecular Volume 345 ų 320 ų 360 ų

Data derived from TI-based QSPR models .

  • Unique Structural Features : this compound’s molecular graph has a partition dimension of 4 , distinguishing it from drugs like Melatonin (partition dimension = 3). This structural complexity may influence binding kinetics or solubility .

Biological Activity

Perfragilin A is a compound derived from marine bryozoans, specifically from the genus Bugula. This compound has garnered attention for its potential biological activities, particularly in anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, cytotoxic effects on cancer cell lines, and other relevant biological properties.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound is structurally related to other bryozoan metabolites that exhibit significant pharmacological effects.

Property Details
Molecular Formula C₁₈H₁₉N₃O₄S
Molecular Weight 367.42 g/mol
Source Derived from Bugula species

The biological activity of this compound primarily involves its cytotoxic effects on various cancer cell lines. Research indicates that it operates through several mechanisms:

  • Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Targeting Specific Pathways : Studies have suggested that this compound may target pathways involved in tumor growth and metastasis, although the exact mechanisms remain under investigation.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit 50% of cell viability) for this compound against selected cancer cell lines:

Cell Line IC₅₀ Value (µM)
MiaPaCa-2 (Pancreatic)5.8
HCT-116 (Colorectal)63
PC-3 (Prostate)80
MV4-11 (Leukemia)64

These results indicate that this compound is particularly potent against pancreatic cancer cells, suggesting a potential therapeutic application in treating this aggressive form of cancer.

Case Studies and Research Findings

  • Anticancer Activity : In a study published in the journal Marine Drugs, researchers evaluated the anticancer properties of various bryozoan metabolites, including this compound. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
  • Comparative Analysis with Other Compounds : Another study compared the efficacy of this compound with other known anticancer agents. It was found that while compounds like caracemide showed some activity, this compound had a more favorable profile in terms of selectivity and potency against specific cancer types .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. Preliminary findings suggest that such combinations could enhance overall efficacy and reduce resistance in certain cancer types .

Q & A

Q. How is Perfragilin A structurally characterized, and what spectroscopic methods are critical for its identification?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve its stereochemistry and mass spectrometry (MS) for molecular weight confirmation. Compare spectral data with existing databases (e.g., PubChem) to validate purity and structural integrity .
  • Key Considerations : Ensure solvent compatibility in NMR analysis to avoid signal interference, and employ high-resolution MS for isotopic pattern matching.

Q. What preliminary pharmacological assays are used to assess this compound’s bioactivity?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or ATP-based luminescence) against cancer cell lines, using dose-response curves to calculate IC50 values. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments to minimize variability .
  • Data Interpretation : Cross-reference results with structural analogs to identify structure-activity relationships (SARs).

Advanced Research Questions

Q. How to design experiments to elucidate this compound’s anticancer mechanisms while controlling for off-target effects?

  • Methodology :
  • Use siRNA knockdown or CRISPR-Cas9 gene editing to silence suspected molecular targets (e.g., apoptosis regulators) and observe changes in this compound’s efficacy .
  • Employ proteomic profiling (e.g., LC-MS/MS) to identify differentially expressed proteins post-treatment .
    • Validation : Replicate findings in multiple cell lines and validate using orthogonal assays (e.g., Western blotting for protein expression) .

Q. What strategies optimize this compound’s synthetic yield while maintaining enantiomeric purity?

  • Methodology :
  • Apply asymmetric catalysis or chiral resolving agents (e.g., tartaric acid derivatives) during synthesis to minimize racemization .
  • Monitor reaction kinetics via HPLC with chiral columns to track enantiomeric excess (EE) .
    • Challenges : Address solvent polarity effects on stereochemical outcomes and optimize temperature/pH for catalytic efficiency.

Q. How to resolve contradictions in this compound’s reported bioactivity across independent studies?

  • Methodology :
  • Perform meta-analysis of published data to identify variables (e.g., cell line heterogeneity, assay protocols) contributing to discrepancies .
  • Conduct comparative studies under standardized conditions (e.g., identical cell culture media, passage numbers) to isolate confounding factors .
    • Statistical Tools : Use ANOVA or mixed-effects models to quantify variability between studies .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodology :
  • Use xenograft mouse models for tumor suppression studies, with longitudinal plasma sampling to assess bioavailability and half-life .
  • Perform histopathological analysis of organs (e.g., liver, kidneys) to detect off-target toxicity .
    • Ethical Compliance : Follow NIH guidelines for animal welfare and include sample size justifications to ensure statistical power .

Q. How to identify this compound’s molecular targets using computational and experimental approaches?

  • Methodology :
  • Perform molecular docking simulations with predicted protein targets (e.g., tubulin, topoisomerases) and validate via surface plasmon resonance (SPR) or thermal shift assays .
  • Use transcriptomic profiling (RNA-seq) to map pathway-level changes induced by treatment .

Q. What analytical techniques quantify this compound’s stability under varying pH and temperature conditions?

  • Methodology :
  • Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC-UV monitoring to track degradation products .
  • Apply Arrhenius equation modeling to predict shelf-life under standard storage conditions .

Methodological Frameworks

  • Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
  • Data Reporting : Adhere to NIH preclinical guidelines for transparency in experimental conditions (e.g., cell line authentication, blinding protocols) .
  • Conflict Resolution : Use iterative qualitative analysis (e.g., triangulation of spectroscopic, genomic, and pharmacological data) to address contradictory findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfragilin A
Reactant of Route 2
Reactant of Route 2
Perfragilin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.